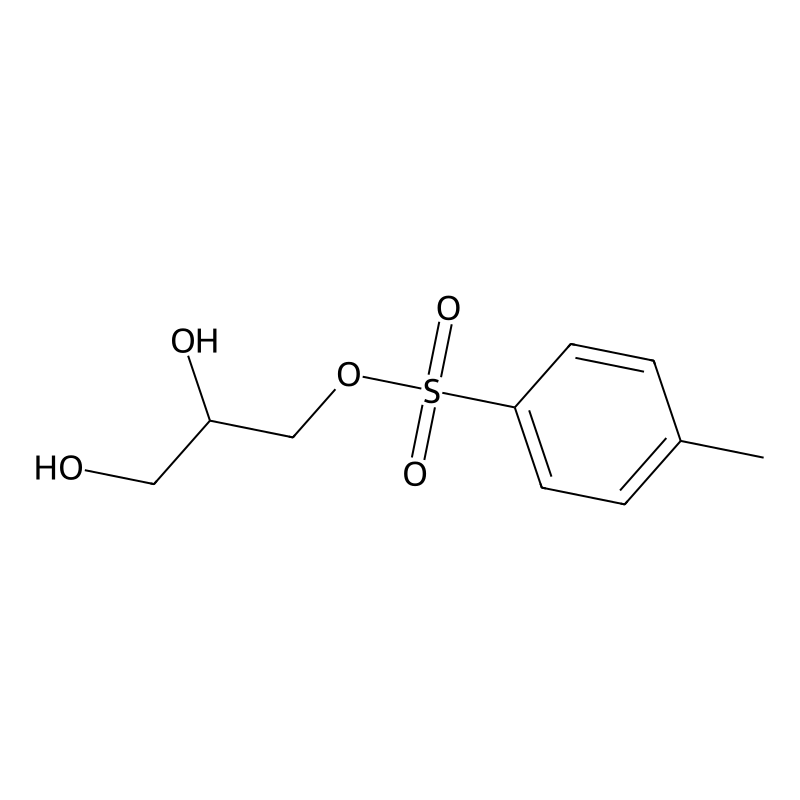

(R,S)-1-Tosyl Glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chiral Building Block

1-TSG serves as a crucial chiral building block in organic synthesis. Its chiral nature, indicated by the "(R,S)" designation, allows for the creation of enantiopure products, meaning they exist in a single, specific mirror-image form. This chirality is essential in developing pharmaceuticals and other compounds where specific spatial arrangements of atoms are critical for their biological activity [].

Here's an example of how 1-TSG acts as a chiral building block: researchers can utilize it to synthesize chiral epoxides, which are valuable intermediates in the production of various drugs and natural products [].

Synthesis of Diverse Compounds

1-TSG plays a vital role in the synthesis of a wide array of compounds and fine chemicals. Its functional groups, including the tosylate group and the hydroxyl groups, enable various chemical transformations. Through reactions with other molecules like alcohols and amines, 1-TSG facilitates the creation of novel compounds with distinct properties [].

For instance, 1-TSG can be employed to synthesize glycosides, a class of molecules with diverse biological functions, including in pharmaceuticals and nutraceuticals [].

Enabling Exploration of Novel Compounds

The versatility of 1-TSG allows researchers to explore and develop novel compounds with potential applications in various fields. Its reactivity and ability to introduce chirality open doors for the creation of new molecules with specific functionalities and desired properties.

As an example, recent research has explored the use of 1-TSG in the synthesis of chiral cyclopropane derivatives, which hold promise for developing new therapeutic agents [].

(R,S)-1-Tosyl Glycerol is a chemical compound with the molecular formula CHOS and a molecular weight of 246.28 g/mol. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a tosyl group (para-toluenesulfonyl group). This modification enhances its reactivity and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry .

- Nucleophilic Substitution: The tosyl group can be displaced by various nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.

- Elimination Reactions: Under certain conditions, (R,S)-1-Tosyl Glycerol can undergo elimination to form alkenes.

- Formation of Glycosides: It can be used to synthesize glycosides by reacting with alcohols or phenols .

Research indicates that (R,S)-1-Tosyl Glycerol exhibits antibacterial properties. In studies involving its derivatives, it has shown efficacy against various bacterial strains, suggesting potential applications in antibiotic development. The compound's ability to modify biological pathways makes it a candidate for further pharmacological exploration .

The synthesis of (R,S)-1-Tosyl Glycerol typically involves the tosylation of glycerol using para-toluenesulfonyl chloride in the presence of a base such as pyridine. The general procedure includes:

- Preparation: Dissolve glycerol in an organic solvent like dichloromethane.

- Tosylation: Add para-toluenesulfonyl chloride and base to the solution, stirring under controlled conditions.

- Work-up: After completion, wash the reaction mixture with acid and water to remove unreacted materials and isolate the tosylated product.

- Purification: Use techniques like thin-layer chromatography and column chromatography to purify (R,S)-1-Tosyl Glycerol .

(R,S)-1-Tosyl Glycerol finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for synthesizing complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic uses due to their biological activities.

- Chemical Research: Used in studies related to reaction mechanisms and synthetic methodologies .

Several compounds share structural similarities with (R,S)-1-Tosyl Glycerol, each exhibiting unique properties and applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Mono-tosyl Glycerol | Mono-substituted derivative | Less reactive than di- and tri-tosyl derivatives |

| Di-tosyl Glycerol | Di-substituted derivative | Increased steric hindrance affecting reactivity |

| Tri-tosyl Glycerol | Tri-substituted derivative | High stability; used in more complex syntheses |

| Glycerol Carbonate | Ester derivative of glycerol | Green chemical with applications in biodiesel |

(R,S)-1-Tosyl Glycerol is unique due to its balanced reactivity stemming from both hydroxyl and tosyl functionalities, making it particularly useful in diverse synthetic pathways while retaining some biological activity not found in its mono-, di-, or tri-substituted counterparts .

Molecular Structure and Basic Properties

(R,S)-1-Tosyl Glycerol is a glycerol derivative where one of the hydroxyl groups is replaced by a tosyl group (para-toluenesulfonyl group). This modification enhances its reactivity and solubility, making it a valuable reagent in organic synthesis and medicinal chemistry. The compound has the molecular formula C₁₀H₁₄O₅S and a molecular weight of 246.28 g/mol. The "(R,S)" designation indicates that it exists as a racemic mixture containing both enantiomers.

The structure contains a glycerol backbone with the tosyl group typically attached to the primary hydroxyl, leaving the secondary hydroxyl groups free for further modifications. This arrangement provides a unique reactivity profile that makes it particularly useful in synthetic pathways requiring selective functionalization.

Physical Properties

The physical properties of (R,S)-1-Tosyl Glycerol include:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 246.28 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 54-59°C | |

| Density | 1.351 g/cm³ | |

| Boiling Point | 463°C at 760 mmHg |

These properties contribute to its stability and manageability in laboratory settings, making it an ideal reagent for various synthetic procedures.